

ZMYND19 Expression: A Comparative Analysis in Healthy and Diseased Tissues

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This guide provides a comprehensive comparison of Zinc Finger MYND-Type Containing 19 (ZMYND19) expression in healthy versus diseased tissues, with a focus on cancer. The information presented is intended for researchers, scientists, and drug development professionals interested in the role of ZMYND19 in various pathologies and its potential as a therapeutic target.

Executive Summary

ZMYND19, also known as MIZIP, is a protein involved in crucial cellular processes, including the regulation of signaling pathways such as mTOR and GPR24/MCH-R1. Altered expression of ZMYND19 has been implicated in several diseases, most notably in various forms of cancer. This report summarizes the current understanding of ZMYND19 expression in healthy tissues and its dysregulation in diseased states, supported by quantitative data from The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) projects. Detailed experimental protocols for the analysis of ZMYND19 expression are also provided.

Data Presentation: ZMYND19 Expression in Healthy vs. Cancerous Tissues

The following table summarizes the differential expression of ZMYND19 in two cancer types compared to corresponding normal tissues. The data is presented as Transcripts Per Million



(TPM) and is sourced from the GEPIA (Gene Expression Profiling Interactive Analysis) web server, which utilizes data from TCGA and GTEx.

Tissue Type	Condition	Mean Expression (TPM)	Number of Samples (Tumor/Normal)
Liver	Liver Hepatocellular Carcinoma (LIHC)	2.86	369
Normal Liver	4.29	160	
Stomach	Stomach Adenocarcinoma (STAD)	4.35	408
Normal Stomach	7.91	211	

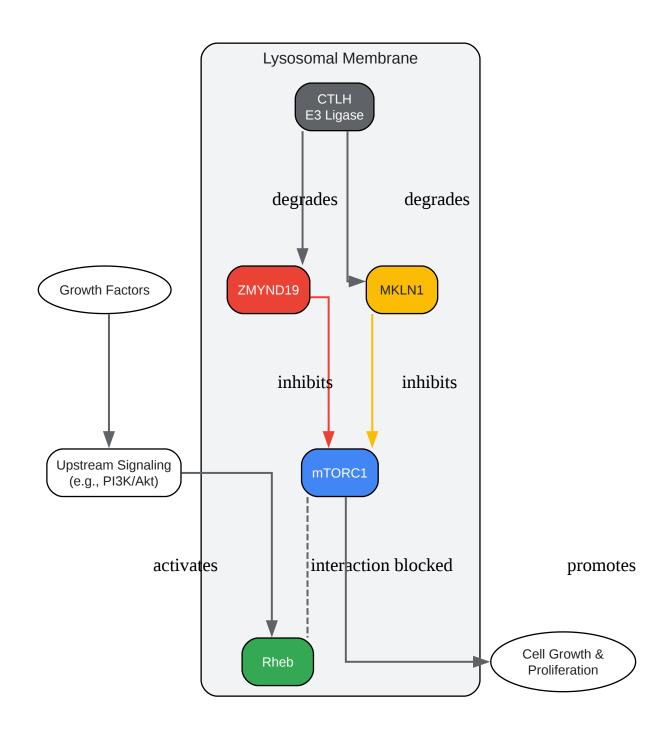
Note: TPM (Transcripts Per Million) is a measure of gene expression that normalizes for gene length and sequencing depth.

The data indicates a statistically significant downregulation of ZMYND19 expression in both Liver Hepatocellular Carcinoma and Stomach Adenocarcinoma compared to their respective healthy tissues.

Signaling Pathways Involving ZMYND19

ZMYND19 is a known regulator of at least two significant signaling pathways: the mTOR pathway, which is central to cell growth and proliferation, and the GPR24/MCH-R1 pathway, involved in energy homeostasis and appetite regulation.

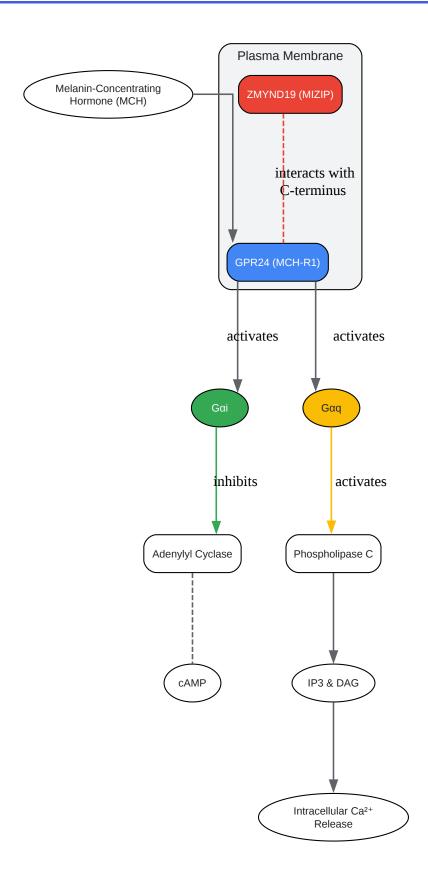




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ZMYND19 in the mTOR Signaling Pathway.





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ZMYND19 Interaction with the GPR24/MCH-R1 Signaling Pathway.



Experimental Protocols

Accurate and reproducible quantification of ZMYND19 expression is critical for research and clinical applications. Below are detailed methodologies for three common experimental techniques.

Immunohistochemistry (IHC)

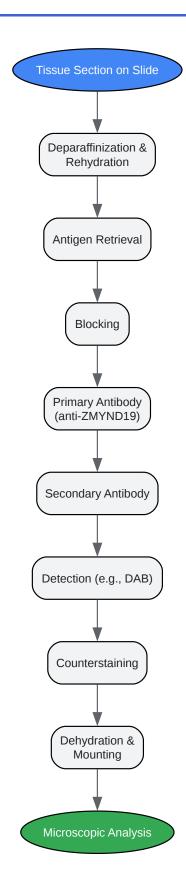
IHC is used to visualize the localization and distribution of ZMYND19 protein in tissue sections.

- 1. Tissue Preparation:
- Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours.
- Dehydrate the tissue through a series of graded ethanol solutions and clear in xylene.
- Embed the tissue in paraffin wax and cut 4-5 μm sections using a microtome.
- Mount sections on positively charged slides and bake at 60°C for 1 hour.
- 2. Deparaffinization and Rehydration:
- Immerse slides in xylene (2 x 5 minutes).
- Rehydrate through graded ethanol solutions: 100% (2 x 3 minutes), 95% (1 minute), 80% (1 minute).
- Rinse with distilled water.
- 3. Antigen Retrieval:
- Immerse slides in a citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
- Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature.
- 4. Staining:



- Wash slides in Tris-buffered saline (TBS) with 0.025% Triton X-100.
- Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.
- · Wash with TBS.
- Block non-specific binding with 5% normal goat serum in TBS for 1 hour.
- Incubate with a primary antibody against ZMYND19 (diluted in blocking buffer) overnight at 4°C.
- · Wash with TBS.
- Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
- · Wash with TBS.
- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
- · Wash with TBS.
- Develop the signal with a diaminobenzidine (DAB) substrate solution until the desired stain intensity is reached.
- · Wash with distilled water.
- 5. Counterstaining and Mounting:
- Counterstain with hematoxylin.
- Dehydrate through graded ethanol and clear in xylene.
- Mount with a permanent mounting medium and coverslip.





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Immunohistochemistry (IHC) Experimental Workflow.



Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to quantify ZMYND19 mRNA expression levels.

- 1. RNA Extraction:
- Homogenize fresh or frozen tissue samples in a lysis buffer (e.g., TRIzol).
- Extract total RNA using a phenol-chloroform extraction method or a commercial RNA isolation kit.
- Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.
- 2. cDNA Synthesis:
- Reverse transcribe 1-2 μg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
- 3. Real-Time PCR:
- Prepare a reaction mixture containing cDNA template, forward and reverse primers for ZMYND19 and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan probe-based master mix.
- Perform the PCR reaction in a real-time PCR thermal cycler with the following typical cycling conditions:
 - Initial denaturation: 95°C for 10 minutes.
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds.
 - Annealing/Extension: 60°C for 1 minute.
- Perform a melt curve analysis for SYBR Green-based assays to ensure product specificity.
- 4. Data Analysis:



- Determine the cycle threshold (Ct) values for ZMYND19 and the reference gene.
- Calculate the relative expression of ZMYND19 using the ΔΔCt method.

Western Blotting

Western blotting is used to detect and quantify ZMYND19 protein levels in tissue lysates.

- 1. Protein Extraction:
- Homogenize tissue samples in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford assay).
- 2. SDS-PAGE:
- Denature protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
- Run the gel to separate proteins by size.
- 3. Protein Transfer:
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- 4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour.
- Incubate the membrane with a primary antibody against ZMYND19 overnight at 4°C.



- Wash the membrane with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- 5. Detection:
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Detect the signal using an imaging system or X-ray film.
- Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

This guide provides a foundational understanding of ZMYND19 expression in health and disease. Further research is warranted to fully elucidate its role in various pathologies and to explore its potential as a biomarker and therapeutic target.

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